Etd6gnv9YV Etd6gnv9YV
Brand Name: Vulcanchem
CAS No.: 136590-28-8
VCID: VC0169498
InChI: InChI=1S/C18H24O5/c1-11-2-3-12-8-13(19)5-7-17(12)16(11)6-4-14(20)9-15(21)10-18(22)23/h2-3,5,7-8,11,14-16,19-21H,4,6,9-10H2,1H3,(H,22,23)/t11-,14+,15+,16-/m0/s1
SMILES: CC1C=CC2=C(C1CCC(CC(CC(=O)[O-])O)O)C=CC(=C2)O.[Na+]
Molecular Formula: C18H24O5
Molecular Weight: 320.4 g/mol

Etd6gnv9YV

CAS No.: 136590-28-8

Cat. No.: VC0169498

Molecular Formula: C18H24O5

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

Etd6gnv9YV - 136590-28-8

Specification

CAS No. 136590-28-8
Molecular Formula C18H24O5
Molecular Weight 320.4 g/mol
IUPAC Name (3R,5R)-3,5-dihydroxy-7-[(1S,2S)-6-hydroxy-2-methyl-1,2-dihydronaphthalen-1-yl]heptanoic acid
Standard InChI InChI=1S/C18H24O5/c1-11-2-3-12-8-13(19)5-7-17(12)16(11)6-4-14(20)9-15(21)10-18(22)23/h2-3,5,7-8,11,14-16,19-21H,4,6,9-10H2,1H3,(H,22,23)/t11-,14+,15+,16-/m0/s1
Standard InChI Key STGSFABFWFDJSQ-SRMUXQRQSA-N
Isomeric SMILES C[C@H]1C=CC2=C([C@H]1CC[C@H](C[C@H](CC(=O)O)O)O)C=CC(=C2)O
SMILES CC1C=CC2=C(C1CCC(CC(CC(=O)[O-])O)O)C=CC(=C2)O.[Na+]
Canonical SMILES CC1C=CC2=C(C1CCC(CC(CC(=O)O)O)O)C=CC(=C2)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator